

An In-depth Technical Guide to 6-Chloroquinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-Chloroquinoline-4-carboxylic acid

Cat. No.: B1352709

[Get Quote](#)

This technical guide provides a comprehensive overview of **6-chloroquinoline-4-carboxylic acid**, a key heterocyclic compound utilized by researchers, scientists, and drug development professionals. This document details its chemical properties, plausible synthetic routes, and its established role as a versatile intermediate in the synthesis of pharmacologically active molecules.

Core Compound Identification and Properties

The formal IUPAC name for the compound is **6-chloroquinoline-4-carboxylic acid**^[1]. It is a solid organic compound whose structure is central to the development of various bioactive molecules.

Physicochemical and Structural Data

The key quantitative properties of **6-chloroquinoline-4-carboxylic acid** are summarized in the table below for easy reference and comparison.

Property	Value	Source(s)
IUPAC Name	6-chloroquinoline-4-carboxylic acid	[1]
Molecular Formula	C ₁₀ H ₆ ClNO ₂	[1] [2]
Molecular Weight	207.61 g/mol	[1]
CAS Number	62482-29-5	[1] [2]
Monoisotopic Mass	207.0087061 Da	[1]
Canonical SMILES	C1=CC2=NC=CC(=C2C=C1Cl)C(=O)O	[1]
InChI Key	ZRYMLJGLNAOPNK-UHFFFAOYSA-N	[1]
Predicted XLogP3	2.3	[1]
Topological Polar Surface Area	50.2 Å ²	[1]
Physical Form	Solid	
Purity	≥98% (Commercially available)	[2]

Synthesis and Experimental Protocols

The synthesis of quinoline-4-carboxylic acids is well-established in organic chemistry. One of the most direct and classical methods for preparing the 6-chloro substituted derivative is the Pfitzinger reaction. This reaction involves the condensation of a substituted isatin with an α -methylene carbonyl compound in the presence of a strong base^{[3][4][5]}.

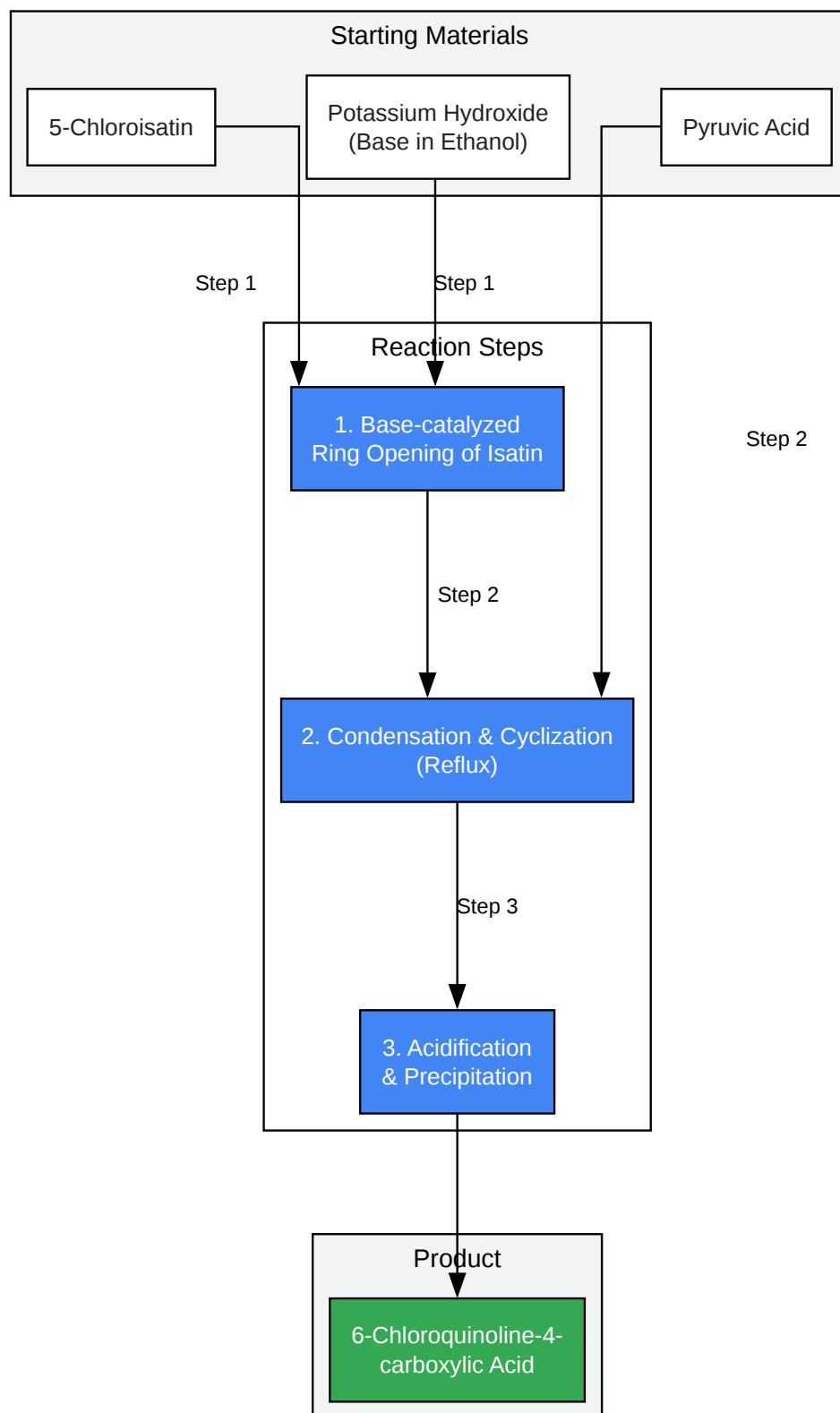
Plausible Synthesis via Pfitzinger Reaction

This protocol describes a representative methodology for the synthesis of **6-chloroquinoline-4-carboxylic acid** starting from 5-chloroisatin and pyruvic acid.

Reactants:

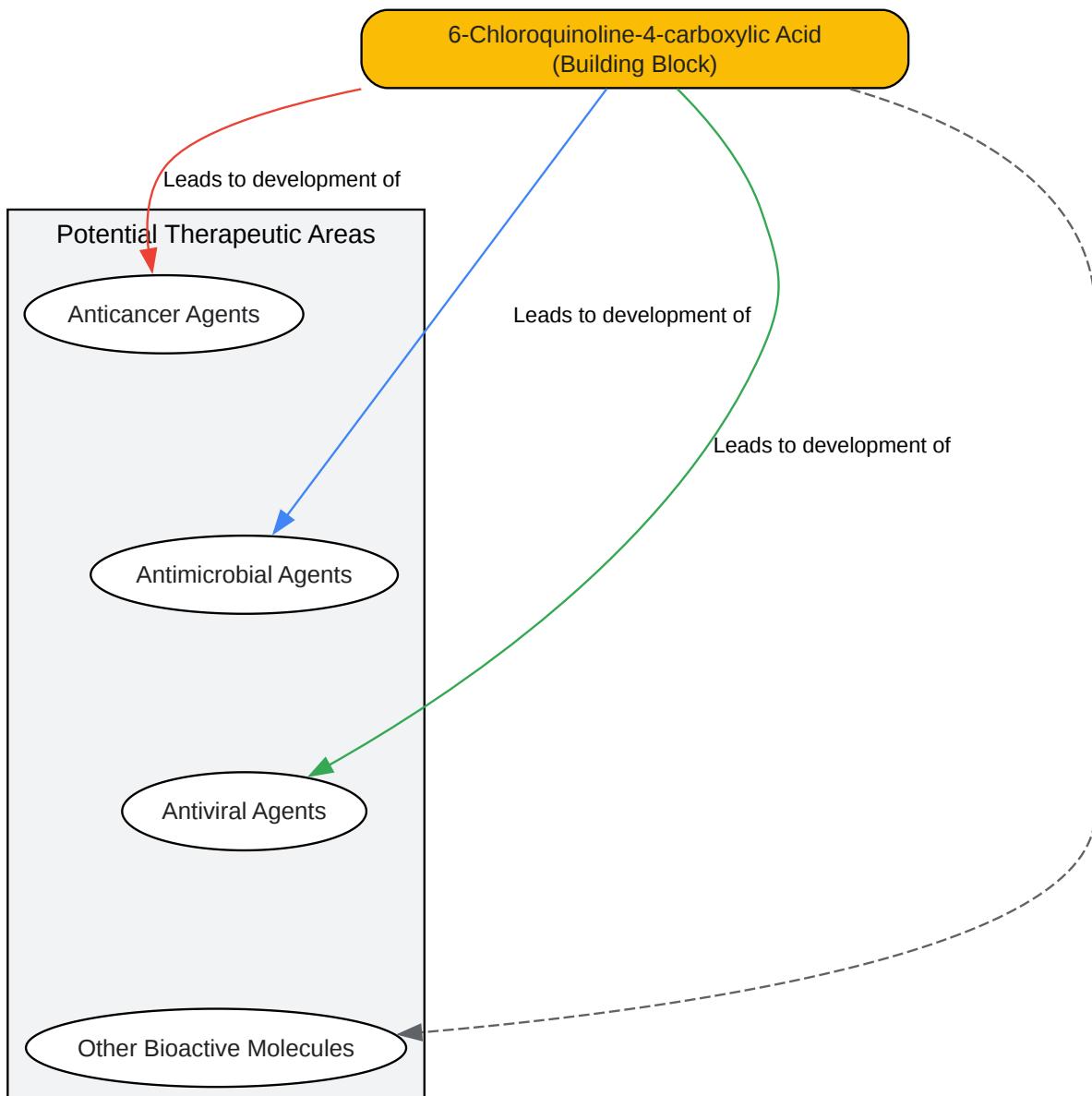
- 5-Chloroisatin

- Pyruvic acid
- Potassium Hydroxide (KOH)
- Ethanol (Solvent)
- Hydrochloric Acid or Acetic Acid (for acidification)
- Water


Protocol:

- Base Solution Preparation: A solution of potassium hydroxide is prepared in ethanol.
- Isatin Ring Opening: 5-Chloroisatin is added to the stirred basic solution. The base catalyzes the hydrolysis of the amide bond in the isatin ring, opening it to form the potassium salt of 2-amino-5-chlorophenylglyoxylic acid (an isatinate)[4][5]. The mixture is typically stirred for 30-60 minutes to ensure complete ring opening.
- Condensation: Pyruvic acid (an α -keto acid which serves as the α -methylene carbonyl compound) is added to the reaction mixture. The mixture is then heated to reflux for several hours (e.g., 12-24 hours)[6]. During this step, the carbonyl group of the pyruvic acid condenses with the aniline derivative to form an imine, which subsequently cyclizes and dehydrates to form the quinoline ring system[4].
- Work-up and Isolation: After cooling, the solvent is typically removed under reduced pressure. The residue is dissolved in water.
- Purification (Initial): The aqueous solution may be extracted with an organic solvent (e.g., ether) to remove any neutral, non-acidic impurities[6].
- Precipitation: The aqueous layer is cooled and then carefully acidified with an acid like hydrochloric or acetic acid. This protonates the carboxylate, causing the desired **6-chloroquinoline-4-carboxylic acid** to precipitate out of the solution[6].
- Final Purification: The crude solid product is collected by vacuum filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent such as ethanol

or an ethanol/water mixture to yield the final, pure product.


Visualized Workflows and Relationships

To clarify the logical flow of the synthesis and the compound's role in research, the following diagrams are provided.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the Pfitzinger synthesis of the target compound.

[Click to download full resolution via product page](#)

Caption: Role as a key intermediate in the development of therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 6-Chloroquinoline-4-carboxylic acid | C₁₀H₆ClNO₂ | CID 6484158 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. Pfitzinger Reaction [drugfuture.com]
- 4. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. jocpr.com [jocpr.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 6-Chloroquinoline-4-carboxylic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1352709#6-chloroquinoline-4-carboxylic-acid-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com